Cas no 56866-65-0 (1,2,4-Triazole-d2)

1,2,4-Triazole-d2 is a deuterated analog of 1,2,4-triazole, where two hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise molecular tracking in mechanistic studies. The compound retains the reactivity of the parent triazole, making it valuable in pharmaceutical and agrochemical research, particularly in kinetic isotope effect (KIE) studies and metabolic pathway analysis. Its high isotopic purity ensures minimal interference in experimental results. Additionally, 1,2,4-Triazole-d2 serves as a versatile intermediate in the synthesis of deuterated heterocyclic compounds, supporting advancements in drug discovery and material science.
1,2,4-Triazole-d2 structure
1,2,4-Triazole-d2 structure
Product Name:1,2,4-Triazole-d2
CAS No:56866-65-0
MF:C2H3N3
MW:71.0776426792145
CID:5143444
Update Time:2025-06-12

1,2,4-Triazole-d2 Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazole-d2
    • Inchi: 1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D
    • InChI Key: NSPMIYGKQJPBQR-QDNHWIQGSA-N
    • SMILES: N1C([2H])=NC([2H])=N1

Experimental Properties

  • Melting Point: 117 - 120oC
  • Solubility: DMSO(少许)、水(少许)

1,2,4-Triazole-d2 Security Information

  • Storage Condition:Refrigerator, under inert atmosphere

1,2,4-Triazole-d2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
M6193035-20mg
1,2,4-Triazole-d2
56866-65-0 95%
20mg
RMB 4790.40 2025-02-20

Additional information on 1,2,4-Triazole-d2

Professional Introduction to Compound with CAS No. 56866-65-0 and Product Name: 1,2,4-Triazole-d2

The compound with the CAS number 56866-65-0 and the product name 1,2,4-Triazole-d2 represents a significant advancement in the field of pharmaceutical chemistry and molecular biology. This deuterated derivative of 1,2,4-triazole is a meticulously crafted molecule that has garnered considerable attention due to its unique properties and potential applications in various scientific domains. The introduction of deuterium atoms into the triazole ring not only modifies its physical and chemical characteristics but also enhances its stability and metabolic profile, making it an invaluable tool for researchers exploring new therapeutic avenues.

1,2,4-Triazole-d2 is a specialized compound that belongs to the triazole class of heterocyclic compounds. These molecules are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of deuterium atoms at specific positions in the triazole ring (in this case, the 'd' suffix indicates deuterium substitution) is a strategic approach to improve the pharmacokinetic properties of the parent compound. Deuterium labeling can lead to increased metabolic stability, reduced susceptibility to degradation by enzymes, and altered pharmacokinetic profiles, which are highly desirable in drug development.

In recent years, there has been a surge in research focused on deuterated pharmaceuticals. The use of deuterium-labeled compounds has become increasingly prevalent due to their potential to enhance drug efficacy while minimizing side effects. For instance, studies have demonstrated that deuterated analogs of existing drugs can exhibit improved bioavailability and prolonged half-lives. This has opened up new possibilities for treating a variety of diseases with greater precision and fewer adverse reactions. The 1,2,4-Triazole-d2 compound is no exception and represents a cutting-edge development in this area.

The synthesis of 1,2,4-Triazole-d2 involves complex organic transformations that require precise control over reaction conditions. The introduction of deuterium atoms typically requires specialized techniques such as deuterium exchange reactions or the use of deuterated reagents. These synthetic methodologies ensure that the deuterium atoms are incorporated at the desired positions within the triazole ring. The resulting compound is then subjected to rigorous analytical testing to confirm its purity and structural integrity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the presence and position of deuterium atoms.

One of the most compelling aspects of 1,2,4-Triazole-d2 is its potential application in drug discovery and development. The modified pharmacokinetic properties offered by deuterium labeling can make this compound an excellent scaffold for designing new drugs with improved therapeutic profiles. Researchers are particularly interested in how deuterated triazoles interact with biological targets at the molecular level. Understanding these interactions can lead to the development of more effective drugs with reduced toxicity.

Recent studies have highlighted the importance of 1,2,4-Triazole-d2 in understanding enzyme mechanisms and metabolic pathways. By using deuterium-labeled compounds as probes, scientists can gain insights into how enzymes function at a detailed atomic level. This information is crucial for designing inhibitors or activators that can modulate enzyme activity for therapeutic purposes. For example, researchers have used deuterated triazoles to study how certain enzymes metabolize drugs and how this process can be altered to improve drug efficacy.

The pharmaceutical industry has taken notice of the potential benefits offered by compounds like 1,2,4-Triazole-d2. Several companies are investing heavily in research aimed at developing new deuterated drugs for treating various diseases. These efforts are supported by growing evidence that deuterium labeling can significantly enhance drug properties without compromising therapeutic efficacy. As a result, 1,2,4-Triazole-d2 is expected to play a crucial role in future drug development pipelines.

The use of 1,2,4-Triazole-d2 extends beyond academic research; it also has practical implications for clinical applications. Deuterated drugs have shown promise in treating conditions such as cancer, infectious diseases, and neurological disorders. By improving metabolic stability and reducing degradation rates, these compounds can remain active in the body longer than their non-deuterated counterparts. This extended activity can lead to more effective treatments with fewer dosing requirements.

In conclusion,1,2,4-Triazole-d2, with its CAS number 56866-65-0, represents a significant advancement in pharmaceutical chemistry and molecular biology. Its unique properties make it an invaluable tool for researchers exploring new therapeutic avenues. The strategic use of deuterium atoms enhances its pharmacokinetic profile and opens up new possibilities for drug development. As research continues to uncover the benefits of deuterated compounds like 1,2,4-Triazole-d2, we can expect to see more innovative treatments emerge that will improve patient outcomes across various medical conditions.

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